molecular formula C11H14N4O B2468923 2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine CAS No. 1545522-14-2

2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine

Cat. No. B2468923
CAS RN: 1545522-14-2
M. Wt: 218.26
InChI Key: VVQPIWQIOIEEMN-UHFFFAOYSA-N
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Description

2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine, also known as EIPA, is a chemical compound that has been widely used in scientific research. EIPA is a potent inhibitor of the Na+/H+ exchanger (NHE), which is a membrane protein that regulates intracellular pH and cell volume. EIPA has been shown to have various biochemical and physiological effects, making it an essential tool for research in different fields.

Scientific Research Applications

Inhibitory Activity and Medicinal Chemistry

2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine derivatives, particularly those with a substituted imidazole scaffold, have been identified as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase. This kinase is responsible for the release of proinflammatory cytokines. The literature provides extensive insights into the design, synthesis, and activity studies of such compounds, focusing on their ability to bind to the pocket of adenosine 5'-triphosphate (ATP) and replace it. These inhibitors aim to achieve higher binding selectivity and potency by preserving the occupation of specific hydrophobic pockets in the kinase structure (Scior et al., 2011).

Chemical and Biological Properties

Compounds containing this compound and related structures have significant roles in chemistry due to their unique properties. These compounds, particularly those with benzimidazole and benzthiazole structures, have been reviewed for their preparation procedures, properties, and various forms. The review encompasses their complex compounds, spectroscopic properties, structures, magnetic properties, and biological and electrochemical activities, providing a comprehensive understanding of their potential applications (Boča et al., 2011).

Optical Sensor Development

The derivatives of this compound are significant in the synthesis of optical sensors due to their ability to form both coordination and hydrogen bonds. This feature makes them suitable for use as sensing probes. The review includes an extensive anthology of literature focusing on pyrimidine-based optical sensors and their biological and medicinal applications, highlighting their significance in creating exquisite sensing materials (Jindal & Kaur, 2021).

Mechanism of Action

The mechanism of action of “2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine” is not clear without more context. If this compound is a drug or a biological active compound, its mechanism of action would depend on its specific biological target .

properties

IUPAC Name

2-(2-ethylimidazol-1-yl)-6-methoxypyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c1-3-9-13-6-7-15(9)11-8(12)4-5-10(14-11)16-2/h4-7H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVQPIWQIOIEEMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1C2=C(C=CC(=N2)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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